

Laboratory Guidelines for the Handling and Storing of GSK286

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Compound of Interest

Compound Name: VCH-286

Cat. No.: B15608686

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the safe handling, storage, and experimental use of GSK286 (also known as GSK2556286), a potent inhibitor of Mycobacterium tuberculosis (Mtb).

Introduction

GSK286 is an orally active small molecule that selectively inhibits the growth of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [1] Its mechanism of action involves the activation of the membrane-bound adenylyl cyclase, Rv1625c, leading to a significant increase in intracellular cyclic AMP (cAMP) levels. This disrupts cholesterol catabolism, a critical metabolic pathway for Mtb's survival within host macrophages. [2][3] The activity of GSK286 is notably dependent on the presence of cholesterol. [4][5]

Physicochemical and Storage Information

GSK286 is a white to slightly colored crystalline solid. [6] It exhibits excellent stability in both solid and solution states with respect to temperature and light. [6]

Table 1: Chemical and Physical Properties of GSK286

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₃ N ₃ O ₃	[1]
Molecular Weight	329.39 g/mol	[1][6]
CAS Number	1210456-20-4	
Appearance	White to slightly colored crystalline solid	[6]
Melting Point	>200°C	[6]
Solubility	DMSO: 3.0 mg/mL (9.1 mM) (Sonication and heating to 60°C recommended)	[1]
Practically insoluble in water		[6]

Table 2: Recommended Storage Conditions for GSK286

Form	Storage Temperature	Duration	Reference
Powder	-20°C	Up to 3 years	[1]
Stock Solution	-80°C	Up to 6 months	[4]
-20°C	Up to 1 month	[4]	

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for GSK286 is not publicly available, preclinical studies have indicated an adequate safety profile, and it is not considered to be a genotoxic hazard.[1][7] However, as with any research chemical, appropriate safety precautions should be taken.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

- Handling: Avoid inhalation of dust when handling the powdered form. Weigh the compound in a chemical fume hood or a ventilated balance enclosure. Avoid contact with skin and eyes.
- First Aid:
 - Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
 - Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
 - Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Preparation of GSK286 Stock Solutions

Materials:

- GSK286 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Sonicator
- Water bath or heat block

Protocol:

- Bring the GSK286 powder and anhydrous DMSO to room temperature.

- In a chemical fume hood, weigh the desired amount of GSK286 powder and place it in a sterile vial.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- To aid in dissolution, sonicate the solution and/or heat to 60°C.[1] Ensure the vial is properly sealed during heating.
- Vortex until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

In Vitro Minimum Inhibitory Concentration (MIC) Assay in Cholesterol-Containing Medium

This protocol is adapted from standard Mtb MIC determination methods, with the critical inclusion of cholesterol, as GSK286's activity is cholesterol-dependent.

Materials:

- Mycobacterium tuberculosis H37Rv (or other strains of interest)
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Cholesterol
- Tyloxapol
- GSK286 stock solution
- Sterile 96-well plates
- Plate reader

Protocol:

- Preparation of Mtb Inoculum:
 - Culture *M. tuberculosis* in Middlebrook 7H9 broth with OADC to mid-log phase.
 - Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to the desired final inoculum concentration (typically 5×10^5 CFU/mL).
- Preparation of Cholesterol-Containing Medium:
 - Prepare a stock solution of cholesterol (e.g., 10 mg/mL in a 1:1 mixture of ethanol and tyloxapol).
 - Add the cholesterol stock to Middlebrook 7H9 broth to a final concentration of 100 μ M.
- Plate Preparation:
 - In a 96-well plate, perform serial dilutions of the GSK286 stock solution in the cholesterol-containing 7H9 medium.
 - Include a positive control (no drug) and a negative control (no bacteria).
- Inoculation and Incubation:
 - Add the prepared Mtb inoculum to each well.
 - Seal the plate and incubate at 37°C for 7-14 days.
- MIC Determination:
 - After incubation, assess bacterial growth. This can be done visually, by measuring optical density (OD) at 600 nm, or using a growth indicator like Resazurin.
 - The MIC is defined as the lowest concentration of GSK286 that inhibits visible growth of Mtb.

Macrophage Infection Assay

This protocol describes the infection of a human macrophage-like cell line (THP-1) to determine the intracellular activity of GSK286.

Materials:

- THP-1 monocytes
- RPMI-1640 medium supplemented with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- Mycobacterium tuberculosis H37Rv
- GSK286 stock solution
- Sterile tissue culture plates

Protocol:

- Differentiation of THP-1 Cells:
 - Seed THP-1 monocytes in a 96-well tissue culture plate at a density of 5×10^4 cells/well.
 - Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.
 - Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
 - Wash the cells with fresh RPMI-1640 medium to remove PMA and allow the cells to rest for 24 hours.
- Infection of Macrophages:
 - Prepare an Mtb inoculum from a mid-log phase culture.
 - Infect the differentiated THP-1 cells with Mtb at a multiplicity of infection (MOI) of 1-10.
 - Incubate for 4 hours at 37°C to allow for phagocytosis.

- Wash the cells three times with fresh medium to remove extracellular bacteria.
- GSK286 Treatment:
 - Add fresh medium containing serial dilutions of GSK286 to the infected cells.
 - Include an untreated control.
- Incubation and Assessment of Bacterial Viability:
 - Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
 - Determine the viability of intracellular Mtb by lysing the macrophages (e.g., with 0.1% saponin) and plating the lysate on Middlebrook 7H11 agar to enumerate colony-forming units (CFUs).
 - Alternatively, a reporter strain of Mtb (e.g., expressing luciferase or GFP) can be used to assess bacterial viability without cell lysis.

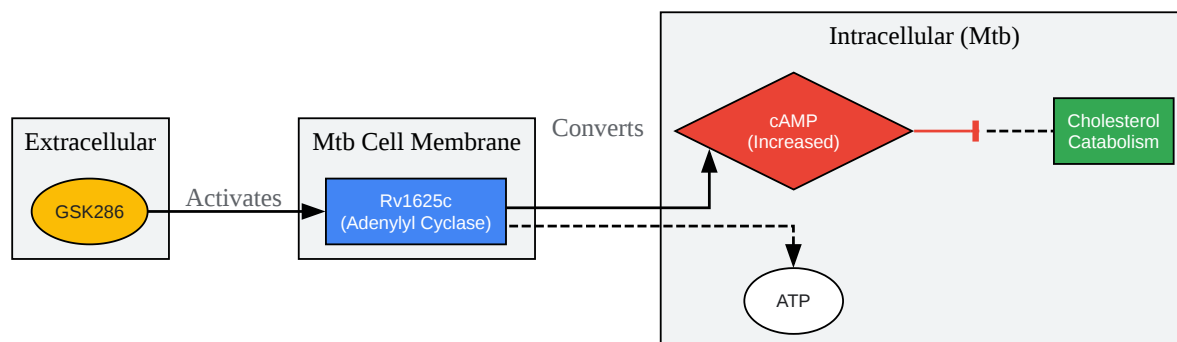
Quantitative Data Summary

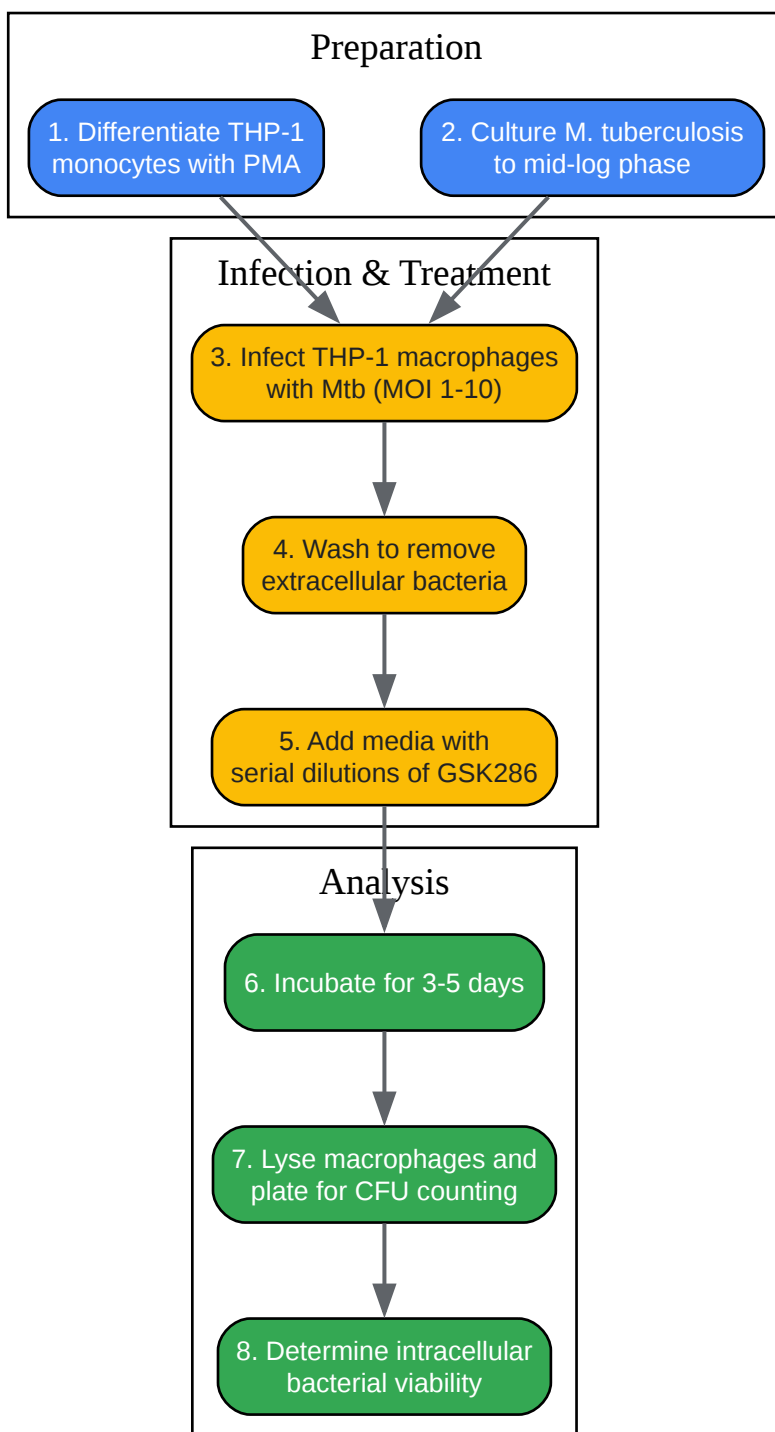
Table 3: In Vitro and In Vivo Activity of GSK286

Assay	Strain/Cell Line	Condition	Value	Reference
Intracellular IC ₅₀	M. tuberculosis in THP-1 cells	-	0.07 μM	[4][5]
Axenic Culture MIC	M. tuberculosis H37Rv	Cholesterol-containing medium	>10 μM	[6]
Axenic Culture IC ₅₀	M. tuberculosis H37Rv	Cholesterol-containing medium	2.12 μM	[4]
Axenic Culture IC ₅₀	M. tuberculosis Erdman	Cholesterol-containing medium	0.71 μM	[4]
Axenic Culture IC ₅₀	M. tuberculosis H37Rv	Glucose medium	>125 μM	[4]
Axenic Culture IC ₅₀	M. tuberculosis Erdman	Glucose medium	>50 μM	[4]
cAMP Increase	M. tuberculosis lysates	5 μM GSK286 for 24h	~50-fold increase	[3][4]
In Vivo Efficacy	Chronic TB infection in BALB/c mice	10-200 mg/kg, p.o., 5 days/week for 4 weeks	Significant bactericidal effect	[4]
In Vivo Efficacy	Acute TB infection in mice	200 mg/kg, p.o., 8 consecutive days	Greatest effect	[4]

Visualizations

Signaling Pathway of GSK286 in Mycobacterium tuberculosis





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